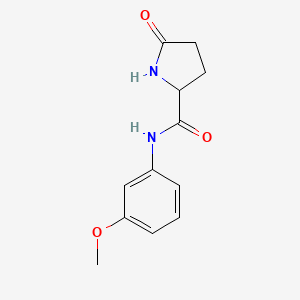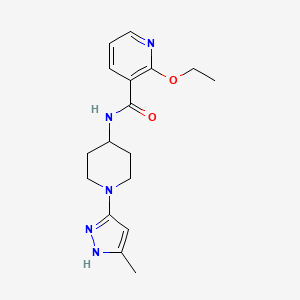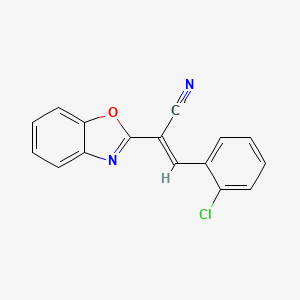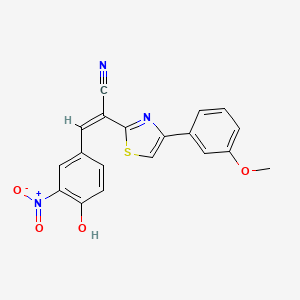
dimethyl 2-(2H-chromene-3-carboxamido)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(2H-chromene-3-carboxamido)terephthalate is a chemical compound with the molecular formula C20H17NO6 . It is a derivative of 2,2-dimethyl-2H-chromene . These derivatives have been studied for their potential as antifungal agents .
Synthesis Analysis
The synthesis of 2,2-dimethyl-2H-chromene derivatives, such as dimethyl 2-(2H-chromene-3-carboxamido)terephthalate, involves designing and characterizing the compounds through spectroscopic analysis . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate is based on the 2,2-dimethyl-2H-chromene skeleton . This structure is common in numerous phytochemical classes of natural products .Physical And Chemical Properties Analysis
The physical and chemical properties of dimethyl 2-(2H-chromene-3-carboxamido)terephthalate are not explicitly stated in the available resources. The molecular weight is 367.35 .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
The synthesis of novel 2,2-dimethylchromene derivatives has yielded potential antifungal agents. Researchers have designed and characterized these compounds, evaluating their efficacy against phytopathogenic fungi in vitro . Notably, compound 4j demonstrated superior antifungal activity compared to commercially available fungicides (chlorothalonil and hymexazol) against strains such as Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata. These findings suggest that 2,2-dimethylchromenes could serve as environmentally friendly botanical fungicides in agriculture.
Crop Protection
Given the challenges posed by plant pathogens and the need for sustainable solutions, the development of new fungicides is crucial. The benzopyran skeleton, including 2,2-dimethyl-2H-chromene, has inspired the search for effective crop protection compounds . By exploring the antifungal properties of this compound, researchers aim to enhance agricultural productivity while minimizing environmental impact.
Natural Product-Based Research
2,2-Dimethyl-2H-chromenes are prevalent in natural products and have diverse biological activities. Their presence in various phytochemical classes underscores their significance as potential lead compounds for drug discovery . Investigating their interactions with biological targets could reveal novel therapeutic applications.
Zukünftige Richtungen
Research on 2,2-dimethyl-2H-chromene derivatives, such as dimethyl 2-(2H-chromene-3-carboxamido)terephthalate, is ongoing. These compounds have shown promise as potential antifungal agents . This research could provide a theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .
Eigenschaften
IUPAC Name |
dimethyl 2-(2H-chromene-3-carbonylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-25-19(23)13-7-8-15(20(24)26-2)16(10-13)21-18(22)14-9-12-5-3-4-6-17(12)27-11-14/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDIKAIAJVUGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-(2H-chromene-3-carboxamido)terephthalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2698646.png)
methanone](/img/structure/B2698647.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2698650.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)




![N-(3,4-dimethoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2698663.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2698666.png)